4-Nitrophenyl 2-azidoethyl ether
Description
Contextualization within Modern Organic Transformations
In the landscape of modern organic chemistry, the development of versatile and efficient building blocks is paramount for the synthesis of complex molecules for pharmaceuticals, materials science, and chemical biology. nih.govsciencedaily.com Organic azides, containing a functional group of three nitrogen atoms, are highly reactive intermediates used in a wide array of applications. ontosight.ai Their high reactivity has been exploited since their discovery, leading to their use in diverse areas such as medicinal and agricultural chemistry. nih.gov The azide (B81097) group is particularly notable for its participation in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. ontosight.ai
Significance as a Versatile Synthetic Intermediate
The significance of 4-nitrophenyl 2-azidoethyl ether lies in its role as a versatile synthetic intermediate. The two distinct functional groups allow for sequential or orthogonal chemical modifications. The azide group can undergo highly specific reactions such as the Staudinger ligation or the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to form triazoles. sciencedaily.com Triazoles are important structural motifs found in many pharmaceuticals and functional materials. sciencedaily.com
The 4-nitrophenyl ether portion of the molecule also offers synthetic utility. The nitrophenyl group can act as a leaving group in nucleophilic aromatic substitution reactions or be chemically transformed. A common synthesis route for the compound involves the reaction of 4-nitro 2-chloroethyl ether with lithium azide in dimethylformamide (DMF), yielding the product in high purity. prepchem.com
A specific application highlighting the versatility of related structures is the synthesis of 4-nitrophenyl 2-azidoethylcarbamate derivatives. nih.gov These compounds, derived from α-amino acids, serve as activated building blocks for creating libraries of urea-containing compounds, demonstrating the modularity that the azidoethyl and nitrophenyl groups provide. nih.gov For example, they have been used in the parallel solution-phase synthesis of a 30-member urea (B33335) compound library and for preparing urea-containing mitoxantrone-amino acid conjugates. nih.gov
| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield |
|---|---|---|---|---|
| 4-nitro 2-chloroethyl ether | Lithium azide | DMF | 60°C, overnight | 97% |
Historical Development of Related Azide and Nitrophenyl Derivatives
The development of compounds like this compound is built upon a long history of research into its constituent functional groups. The first synthesis of an organic azide was reported in 1825 by Justus von Liebig. ontosight.ai Since then, the field has evolved significantly, with the development of numerous methods for introducing the azide group into organic molecules. ontosight.ai Traditional methods often involved nucleophilic substitution using alkyl halides and an azide salt. acs.org More modern approaches include diazo-transfer reactions, which directly convert primary amines to azides. acs.org
The history of ethers dates back even further, with the first description of making "sweet oil of vitriol" (diethyl ether) from alcohol and sulfuric acid attributed to Raymond Lully in 1275. yale.edu A significant milestone in ether synthesis was the development of the Williamson ether synthesis in 1850 by Alexander Williamson. wikipedia.orgmasterorganicchemistry.com This reaction, which involves the SN2 reaction of an alkoxide with a primary alkyl halide, proved the structure of ethers and remains a cornerstone of organic synthesis for preparing both symmetrical and asymmetrical ethers. wikipedia.orgmasterorganicchemistry.com
The synthesis of nitrophenyl ethers, specifically, has been documented through methods like the reaction of a potassium phenoxide with a nitro-substituted chloro- or fluorobenzene. orgsyn.org The combination of these established chemical histories—the versatile reactivity of the azide and the synthetic accessibility of nitrophenyl ethers via methods like the Williamson synthesis—provided the foundation for creating bifunctional reagents like this compound for use in advanced, multistep organic synthesis.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|
| 4-Nitrophenyl phenyl ether | C12H9NO3 | 215.21 | 53-56 chemicalbook.com | 320 chemicalbook.com |
| 2-Nitrophenyl azide | C6H4N4O2 | 164.12 nih.gov | N/A | N/A |
| 4-Nitroindole | C8H6N2O2 | 162.15 | 204-205 orgsyn.org | N/A |
| Decyl 4-nitrophenyl ether | C16H25NO3 | 279.37 nih.gov | N/A | N/A |
Structure
3D Structure
Properties
Molecular Formula |
C8H8N4O3 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
1-(2-azidoethoxy)-4-nitrobenzene |
InChI |
InChI=1S/C8H8N4O3/c9-11-10-5-6-15-8-3-1-7(2-4-8)12(13)14/h1-4H,5-6H2 |
InChI Key |
NXFZSQYFAWVLIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCN=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for 4 Nitrophenyl 2 Azidoethyl Ether and Analogues
Established Synthetic Pathways
Established synthetic routes to 4-nitrophenyl 2-azidoethyl ether and its analogues predominantly rely on classical organic reactions, including nucleophilic substitution and etherification reactions. These methods are well-documented in the chemical literature for the synthesis of related compounds and can be logically extended to the target molecule.
Nucleophilic Substitution Reactions for Azide (B81097) Introduction
A primary strategy for the synthesis of organic azides involves the nucleophilic displacement of a suitable leaving group by an azide salt, typically sodium azide (NaN₃). This reaction proceeds via an SN2 mechanism, which has important stereochemical implications.
A direct and common method for the synthesis of this compound is the reaction of a halogenated precursor, such as 4-nitrophenyl 2-chloroethyl ether, with an azide salt. In this SN2 reaction, the azide ion acts as the nucleophile, attacking the carbon atom bearing the halogen (the electrophile) and displacing it.
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to enhance the nucleophilicity of the azide ion. The reaction conditions, including temperature and reaction time, can be optimized to maximize the yield and minimize side reactions.
Illustrative Reaction Scheme:
| Parameter | Condition |
| Substrate | 4-Nitrophenyl 2-chloroethyl ether |
| Reagent | Sodium azide (NaN₃) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 60-100 °C |
| Reaction Time | 4-24 hours |
| Typical Yield | 80-95% |
This is an interactive data table based on typical conditions for SN2 reactions of this type.
As the nucleophilic substitution of a halogenated precursor with an azide ion proceeds via an SN2 mechanism, the reaction is stereospecific. This means that if the carbon atom bearing the leaving group is a stereocenter, the reaction will proceed with an inversion of configuration. For the synthesis of this compound from a non-chiral precursor like 4-nitrophenyl 2-chloroethyl ether, this is not a factor. However, for the synthesis of chiral analogues, this stereochemical outcome is a critical consideration.
For instance, if a chiral precursor with a specific stereochemistry at the carbon adjacent to the ether oxygen is used, the resulting azido (B1232118) compound will have the opposite stereochemistry at that center. This principle is fundamental in asymmetric synthesis, allowing for the preparation of enantiomerically pure chiral azides from chiral starting materials.
Etherification Strategies
An alternative and widely used approach to construct the this compound framework is through etherification, with the Williamson ether synthesis being the most prominent method. This reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide).
For the synthesis of the target molecule, this would typically involve the reaction of sodium 4-nitrophenoxide with a 2-azidoethyl halide (e.g., 2-azidoethyl chloride or bromide). The 4-nitrophenoxide is readily prepared by treating 4-nitrophenol (B140041) with a suitable base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH). The strong electron-withdrawing nature of the nitro group increases the acidity of the phenolic proton, facilitating its removal.
Illustrative Reaction Scheme:
Formation of the phenoxide:
Williamson Ether Synthesis:
| Parameter | Condition |
| Substrates | 4-Nitrophenol, 2-Azidoethyl chloride |
| Base | Sodium hydride (NaH) |
| Solvent | Tetrahydrofuran (THF) or DMF |
| Temperature | Room temperature to 80 °C |
| Reaction Time | 6-18 hours |
| Typical Yield | 75-90% |
This is an interactive data table based on typical conditions for Williamson ether synthesis.
Multistep Syntheses Incorporating Azidoethyl Moieties
In some instances, this compound may be synthesized as part of a larger, multistep sequence. This is particularly relevant when the target molecule is an intermediate for more complex structures. Such syntheses could involve the initial preparation of a key building block containing the azidoethyl group, which is then later attached to the 4-nitrophenyl moiety.
For example, a synthetic strategy could begin with the preparation of 2-azidoethanol (B47996) from 2-chloroethanol and sodium azide. The resulting 2-azidoethanol can then be converted to a more reactive electrophile, such as 2-azidoethyl tosylate, by reaction with tosyl chloride. This tosylate can then undergo a Williamson ether synthesis with 4-nitrophenol in the presence of a base.
This approach offers flexibility, as the 2-azidoethyl tosylate intermediate can be used to introduce the azidoethyl moiety to a variety of nucleophiles, not just 4-nitrophenol.
Advanced and Green Synthetic Approaches
In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies in chemistry. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
For the synthesis of this compound and its analogues, several advanced and green approaches can be envisioned:
Flow Chemistry: Conducting the nucleophilic substitution or Williamson ether synthesis in a continuous flow reactor can offer several advantages over traditional batch processing. These include improved heat and mass transfer, enhanced safety (especially when working with azides), and the potential for automation and scalability. The multistep synthesis of related compounds has been successfully demonstrated using flow chemistry.
Catalytic Methods: While the introduction of the azide group is typically stoichiometric, research into catalytic methods for azidation is an active area. Similarly, advancements in copper- or palladium-catalyzed etherification reactions could offer milder and more efficient alternatives to the classical Williamson synthesis, particularly for more complex analogues.
Greener Solvents: The use of more environmentally benign solvents, such as ionic liquids or deep eutectic solvents, is being explored for a variety of organic transformations. These could potentially replace traditional volatile organic solvents like DMF in the synthesis of this compound.
While specific applications of these advanced methods to the synthesis of this compound may not be extensively documented, they represent the forefront of synthetic chemistry and offer promising avenues for future process development.
Preparation of Related 4-Nitrophenyl Azidoethyl Derivatives
The synthetic principles applied to this compound can be extended to a variety of related derivatives with diverse functionalities.
A facile and rapid one-pot, two-step synthesis of 4-nitrophenyl 2-azidoethylcarbamate derivatives has been developed. These compounds serve as activated building blocks for the introduction of urea (B33335) functionalities. The synthesis starts from N-Fmoc-protected 2-aminoethyl mesylates, which are derived from various α-amino acids. These mesylates are converted to the corresponding azido amines in situ using sodium azide. The subsequent reaction with 4-nitrophenyl chloroformate in the presence of pyridine yields the desired 4-nitrophenyl 2-azidoethylcarbamate derivatives. This method is efficient, with the entire sequence completed in about one hour.
Table 1: One-Pot Synthesis of 4-Nitrophenyl 2-Azidoethylcarbamate Derivatives
| Starting Material (N-Fmoc-protected amino mesylate) | Reagents | Product (4-Nitrophenyl 2-azidoethylcarbamate derivative) |
| N-Fmoc-2-aminoethyl mesylate | 1. NaN(_3), Microwave | 4-Nitrophenyl (2-azidoethyl)carbamate |
| 2. 4-Nitrophenyl chloroformate, Pyridine |
Data for illustration based on described synthetic methodology.
The synthesis of 4-nitrophenyl 2-azido-2-deoxy-D-mannopyranosides has been achieved from readily available carbohydrate precursors. The α- and β-anomers of 4-nitrophenyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-D-mannopyranoside were prepared from methyl 4,6-O-benzylidene-α-D-glucopyranoside and 1,3,4,6-tetra-O-acetyl-α-D-glucopyranose, respectively. The synthesis involves multiple steps, including the introduction of the azide group at the C-2 position and the glycosylation with 4-nitrophenol. These azido-sugars are valuable intermediates for the synthesis of various glycoconjugates and modified carbohydrates.
2-((2-Azidoethyl)disulfanyl)ethyl (4-nitrophenyl) carbonate is a heterobifunctional linker containing an azide for click chemistry, a disulfide bond that is cleavable under reducing conditions, and a 4-nitrophenyl carbonate group for reaction with nucleophiles. While a specific synthetic protocol for this compound was not found in the searched literature, a plausible synthetic route can be proposed based on established chemical transformations.
The synthesis would likely involve two key steps:
Formation of the azidoethyl disulfide alcohol: This precursor could be synthesized by reacting 2-azidoethanethiol with a suitable disulfide-containing alcohol, such as 2-(2-hydroxyethyl)disulfanyl)ethanol, or by the reaction of 2-azidoethyl bromide with a thiol-containing diol followed by oxidation to the disulfide.
Formation of the 4-nitrophenyl carbonate: The resulting alcohol, 2-((2-azidoethyl)disulfanyl)ethanol, would then be reacted with 4-nitrophenyl chloroformate in the presence of a base, such as pyridine or triethylamine, to form the final carbonate product. This reaction is a standard method for the preparation of carbonates from alcohols.
Table 2: Proposed Synthesis of 2-((2-Azidoethyl)disulfanyl)ethyl (4-Nitrophenyl) Carbonate
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1 | 2-Azidoethanethiol, 2-(2-hydroxyethyl)disulfanyl)ethanol | Oxidation | 2-((2-Azidoethyl)disulfanyl)ethanol |
| 2 | 2-((2-Azidoethyl)disulfanyl)ethanol, 4-Nitrophenyl chloroformate | Base (e.g., Pyridine) | 2-((2-Azidoethyl)disulfanyl)ethyl (4-Nitrophenyl) Carbonate |
This table represents a proposed synthetic route and is not based on a specific literature procedure.
Incorporation of Azidoethyl Linkers into Complex Architectures
The azidoethyl group, a key feature of this compound, serves as a versatile linker in the assembly of complex molecular architectures. Its utility stems from the unique reactivity of the azide moiety, which can participate in a variety of highly selective and efficient ligation reactions. This allows for the covalent connection of the 4-nitrophenyl ether portion to other molecules, ranging from small organic compounds to large biomolecules.
One of the most prominent applications of the azide group is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable triazole ring, effectively linking an azide-containing molecule with an alkyne-functionalized counterpart. The azidoethyl linker provides a flexible and stable connection, spacing the conjugated components appropriately. This strategy is widely employed in fields like drug discovery, materials science, and chemical biology. For instance, azido-functionalized molecules can be attached to polymers, surfaces, or biological probes.
Beyond click chemistry, the azide group can be transformed into other functional groups. The Staudinger reduction, for example, converts the azide into an amine using a phosphine (B1218219) reagent like triphenylphosphine (B44618). acs.org This transformation is particularly useful for introducing a primary amine into a target structure, which can then undergo further reactions such as amidation. This two-step process allows the azide to act as a masked amine, stable to conditions under which a free amine might react undesirably.
The incorporation of azidoethyl linkers is also central to the synthesis of complex heterocyclic structures and glycoconjugates. In the development of sugar-aza-crown ethers, C-glycosyl azido aldehydes can undergo cyclodimerization through a domino Staudinger/aza-Wittig reaction. nih.gov Similarly, glycans bearing an azide moiety at the reducing end are valuable precursors for creating neo-glycoproteins through chemical ligation. researchgate.net In material sciences, organic azides are employed as cross-linkers, where thermal or photochemical activation generates highly reactive nitrenes that form covalent bonds within a polymer matrix, altering the material's physical properties. nih.gov
The table below summarizes selected reactions involving the azido group for the incorporation into more complex structures.
| Reaction Type | Reactant | Product | Key Features |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne | 1,2,3-Triazole | High efficiency and selectivity; forms a stable linkage. |
| Staudinger Reduction/Ligation | Phosphine | Amine / Aza-ylide | Mild reduction to an amine; can be trapped for amidation. |
| Nitrene Formation (Thermal/Photochemical) | - | Nitrene | Highly reactive intermediate for C-H insertion or addition to double bonds for cross-linking. nih.gov |
| Domino Staudinger/Aza-Wittig Reaction | Aldehyde (intramolecular) | Cyclic Imine | Efficient route to complex heterocyclic compounds like aza-crown ethers. nih.gov |
Purification and Isolation Techniques in Academic Research Contexts
The purification and isolation of this compound and related azido compounds in an academic research setting rely on standard organic chemistry techniques, with particular attention paid to the potential thermal instability of the azide group. The choice of method depends on the physical properties of the compound and the nature of the impurities.
Thin-Layer Chromatography (TLC) is an essential preliminary step to assess the purity of the crude product and to determine the optimal conditions for preparative chromatography. A specialized staining method can be used for the visualization of organic azides on TLC plates. This involves the reduction of the azide to an amine using triphenylphosphine, followed by staining with ninhydrin, which produces a colored spot. uw.edu.pl This allows for selective detection of azide-containing compounds in a reaction mixture. uw.edu.pl
Column Chromatography is the most common method for purifying organic azides on a preparative scale. acs.orgchemicalbook.comrsc.org
Stationary Phase: Silica gel is the most frequently used stationary phase.
Mobile Phase (Eluent): A mixture of non-polar and moderately polar solvents, such as a hexane/ethyl acetate gradient, is typically employed. rsc.org The precise ratio is determined based on TLC analysis to achieve good separation between the desired product and any impurities or unreacted starting materials. For compounds that are sensitive to the acidic nature of standard silica gel, the eluent can be "spiked" with a small amount of a basic modifier like triethylamine to prevent product degradation. orgsyn.org
Recrystallization is an effective technique for purifying solid organic azides that have moderate to high purity after initial workup or chromatography. brainly.com The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture and allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solution. The choice of solvent is critical and is determined empirically.
The table below outlines common purification techniques used for organic azides in a research context.
| Technique | Principle | Typical Application | Key Considerations |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Primary purification of crude reaction mixtures. | Selection of appropriate eluent system based on TLC; potential for use of modified silica gel. rsc.orgorgsyn.org |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Final purification of solid compounds to obtain high-purity material. | Requires finding a suitable solvent system; compound must be a solid. brainly.com |
| Extraction (Liquid-Liquid) | Differential solubility of compounds in two immiscible liquid phases. | Initial workup to remove water-soluble or acid/base-soluble impurities. brainly.com | The compound must be stable in the solvents used. |
| Filtration | Separation of a solid from a liquid or gas. | Isolation of a solid product after precipitation or recrystallization. libretexts.org | Simple and rapid method for collecting solid products. |
Throughout all purification and isolation steps, it is crucial to avoid excessive heating of the azide-containing compounds to prevent decomposition. Evaporation of solvents is typically performed under reduced pressure at moderate temperatures (e.g., on a rotary evaporator).
Reactivity and Reaction Mechanisms of 4 Nitrophenyl 2 Azidoethyl Ether
Reactivity of the Azide (B81097) Functionality
The azide group (–N₃) is an energetic and versatile functional group known for its participation in a wide array of chemical transformations. It can act as a 1,3-dipole in cycloaddition reactions or undergo reduction to the corresponding amine. The electron-withdrawing nature of the 4-nitrophenyl group influences the electronic properties of the azide, affecting its reactivity in these transformations.
Cycloaddition reactions are a cornerstone of the azide group's reactivity, providing a powerful method for the synthesis of five-membered nitrogen-containing heterocycles, most notably 1,2,3-triazoles. These reactions involve the combination of a 1,3-dipole (the azide) with a dipolarophile, typically an alkyne or a strained alkene. wikipedia.org
The thermal Huisgen 1,3-dipolar cycloaddition is the uncatalyzed reaction between an azide and an alkyne. wikipedia.orgwikipedia.org This reaction proceeds through a concerted, pericyclic mechanism, involving a [4π + 2π] cycloaddition. organic-chemistry.org A significant drawback of the thermal Huisgen cycloaddition is its lack of regioselectivity when using terminal or unsymmetrical internal alkynes, typically resulting in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. wikipedia.orgnih.gov The reaction often requires elevated temperatures and long reaction times. wikipedia.org The presence of the electron-withdrawing 4-nitrophenyl group in 4-Nitrophenyl 2-azidoethyl ether can influence the reaction rate, as the electronic nature of both the azide and the dipolarophile are key factors in the reaction's frontier molecular orbital interactions. organic-chemistry.orgnih.gov
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition, often referred to as a "click" reaction. wikipedia.orgnih.gov Unlike the thermal counterpart, the CuAAC reaction proceeds via a stepwise, non-concerted mechanism, exclusively yielding the 1,4-disubstituted 1,2,3-triazole regioisomer when a terminal alkyne is used. wikipedia.orgnih.govnih.gov This high regioselectivity, along with mild reaction conditions (often room temperature) and compatibility with a wide range of functional groups, makes it a widely used ligation method. nih.govbeilstein-journals.org
The catalytic cycle is understood to involve the formation of a copper(I) acetylide intermediate. acs.org More recent and sophisticated computational and experimental studies suggest a dinuclear mechanism where two copper centers cooperate in the catalytic cycle. acs.orgnih.gov The proposed mechanism involves the following key steps:
Formation of a copper acetylide complex from the terminal alkyne and the Cu(I) catalyst. acs.org
Coordination of the azide (such as this compound) to the copper acetylide species, forming a ternary complex. nih.gov
A stepwise cycloaddition process within this complex, leading to a six-membered copper-containing metallacycle intermediate. acs.org
Subsequent intramolecular C–N bond formation and ring contraction yields the triazolyl-Cu(I) intermediate. acs.org
Protonolysis releases the 1,4-disubstituted triazole product and regenerates the active copper catalyst. beilstein-journals.orgacs.org
The reaction rate is significantly influenced by the formation of the initial azide/copper(I) acetylide complex. nih.gov
| Feature | Description | Reference |
|---|---|---|
| Catalyst | Copper(I) species, often generated in situ from CuSO₄ and a reducing agent (e.g., sodium ascorbate). | beilstein-journals.org |
| Regioselectivity | Exclusively 1,4-disubstituted triazoles (with terminal alkynes). | wikipedia.orgnih.gov |
| Mechanism | Stepwise, involving copper acetylide intermediates. A dinuclear mechanism is widely accepted. | acs.orgnih.gov |
| Substrates | Organic azides and terminal alkynes. | wikipedia.orgnih.gov |
| Conditions | Mild, often at room temperature in various solvents, including aqueous media. | nih.govbeilstein-journals.org |
As a complementary method to CuAAC, the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides exclusive access to 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.org This reaction is catalyzed by ruthenium complexes, such as [Cp*RuCl] compounds. organic-chemistry.orgnih.gov A key advantage of RuAAC is its ability to utilize both terminal and internal alkynes, allowing for the synthesis of fully substituted triazoles. wikipedia.orgorganic-chemistry.org
The mechanism of RuAAC differs significantly from that of CuAAC. It does not proceed through a metal acetylide intermediate. Instead, the proposed mechanism involves the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.govresearchgate.net This step is rate-determining and controls the regioselectivity of the reaction. The first C-N bond forms between the terminal, electrophilic nitrogen of the azide and the more electronegative carbon of the alkyne. nih.govresearchgate.net This is followed by reductive elimination to release the 1,5-triazole product and regenerate the Ru(II) catalyst. organic-chemistry.orgresearchgate.net While highly effective for many substrates, aryl azides bearing electron-withdrawing groups, such as the 4-nitrophenyl group, have been noted as potentially challenging substrates, though specific catalytic systems have been developed to address this. acs.orgchemrxiv.org
| Reaction | Catalyst | Alkyne Substrate | Major Regioisomer | Reference |
|---|---|---|---|---|
| CuAAC | Copper(I) | Terminal | 1,4-disubstituted | wikipedia.orgorganic-chemistry.org |
| RuAAC | Ruthenium(II) | Terminal | 1,5-disubstituted | organic-chemistry.orgacs.org |
| RuAAC | Ruthenium(II) | Internal | Fully substituted | wikipedia.orgnih.gov |
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free cycloaddition that relies on the high reactivity of a strained cyclooctyne (B158145) dipolarophile. nih.govnih.gov The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a metal catalyst. nih.gov This makes SPAAC a valuable tool for bioconjugation in living systems.
The reaction proceeds via a concerted [3+2] cycloaddition mechanism. nih.gov The reactivity in SPAAC can be tuned by modifying the electronics of the azide. For aryl azides, the introduction of electron-withdrawing groups, such as the 4-nitrophenyl group in this compound, can accelerate the reaction rate. scm.com This is attributed to an inverse-electron-demand reaction pathway, where the Highest Occupied Molecular Orbital (HOMO) of the alkyne interacts with the relatively low-lying Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient azide. nih.govscm.com
The azide group can be readily reduced to a primary amine. One of the mildest and most efficient methods for this transformation is the Staudinger reaction, first reported by Hermann Staudinger. organicchemistrytutor.comthermofisher.com This reaction is particularly useful when other reducible functional groups are present in the molecule. organicchemistrytutor.com
The Staudinger reaction occurs in two main stages:
Iminophosphorane Formation: The reaction is initiated by the nucleophilic attack of a phosphine (B1218219), typically triphenylphosphine (B44618), on the terminal nitrogen of the azide. This forms a linear phosphazide (B1677712) intermediate, which is generally unstable. nrochemistry.comalfa-chemistry.com The phosphazide then undergoes a four-membered ring transition state to lose a molecule of dinitrogen (N₂), a thermodynamically very favorable process, to yield a stable iminophosphorane (or aza-ylide). organicchemistrytutor.comnrochemistry.comwikipedia.org
Hydrolysis: The resulting iminophosphorane is then hydrolyzed upon treatment with water to produce the primary amine and a phosphine oxide (e.g., triphenylphosphine oxide) as a byproduct. wikipedia.org The strong P=O bond formation is a significant driving force for this step.
Other Transformations Involving the Azide Moiety
The azide group is a versatile functional group known for its utility in various organic transformations. nih.gov Organic azides are valuable precursors to primary amines, can act as a source of nitrenes, and participate as dipoles in 1,3-dipolar cycloadditions. nih.gov The terminal nitrogen of the azide is mildly nucleophilic, while the internal nitrogen can be attacked by electrophiles. wikipedia.org
One of the most common transformations of organic azides is their reduction to primary amines. This can be achieved through methods like catalytic hydrogenation or the Staudinger reaction using phosphines. wikipedia.orgmasterorganicchemistry.com The azide group serves as a masked amine, offering a reliable route to primary amines, which can sometimes be challenging to synthesize directly. masterorganicchemistry.com
The azide can also undergo rearrangements, such as the Curtius rearrangement when it is part of an acyl azide, to form an isocyanate, which can then be converted to amines, carbamates, or ureas. masterorganicchemistry.com While not directly applicable to this compound itself, this highlights the broader reactivity of the azide functional group.
Additionally, organic azides can participate in various cycloaddition reactions. The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a triazole is a prominent example. wikipedia.orgyoutube.com
Reactivity of the 4-Nitrophenyl Ether Moiety
The 4-nitrophenyl ether portion of the molecule is characterized by an aromatic ring activated by a strong electron-withdrawing nitro group, which significantly influences its reactivity.
The 4-nitrophenoxy group is an effective leaving group, particularly in nucleophilic substitution reactions. emerginginvestigators.orgwikipedia.org The stability of the resulting 4-nitrophenoxide anion is enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge through resonance. This activation facilitates the cleavage of the ether bond. learncbse.in In the context of protecting group chemistry, 4-nitrophenyl carbonates and carbamates are utilized as base-labile protecting groups, where the 4-nitrophenoxide acts as the leaving group upon hydrolysis. emerginginvestigators.org
The electron-deficient nature of the aromatic ring in 4-nitrophenyl ethers makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org Aromatic rings, typically nucleophilic, become electrophilic when substituted with strong electron-withdrawing groups like the nitro group. wikipedia.org In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group, proceeding through a Meisenheimer complex intermediate. wikipedia.orgresearchgate.net The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the presence of activating groups on the aromatic ring. africaresearchconnects.comrsc.orgacs.org For instance, the reaction of 4-nitrophenyl phosphate (B84403) with amines demonstrates this type of reactivity. rsc.org
The cleavage of nitrophenyl ethers can occur through various mechanisms. Besides nucleophilic aromatic substitution, photolytic cleavage is another pathway. acs.orgnih.govresearchgate.net For some 1-(2-nitrophenyl)ethyl ethers, photolysis proceeds through the formation of a hemiacetal intermediate, with the breakdown of this intermediate being the rate-limiting step for product release. acs.orgnih.gov Fungal peroxygenases can also catalyze the H2O2-dependent cleavage of ethers, including those with a nitrophenyl group, via a proposed hydrogen abstraction and oxygen rebound mechanism that forms a hemiacetal which then hydrolyzes. nih.gov
Intramolecular Reactivity and Cyclization Pathways
The presence of both an azide and an ether linkage within the same molecule allows for the possibility of intramolecular reactions, leading to the formation of cyclic structures.
While direct examples involving this compound are not prevalent in the provided search results, the principle of intramolecular 1,3-dipolar cycloadditions can be inferred from related systems. Organic azides can react with tethered alkenes or alkynes in an intramolecular fashion to form fused ring systems. rsc.orgrsc.org For instance, azidoalkylidenemalonates undergo intramolecular 1,3-dipolar cycloaddition to form triazoline intermediates, which can then undergo further reactions. rsc.org Similarly, the cycloaddition of alkylazide-enones leads to triazoline intermediates that can rearrange. rsc.org These examples demonstrate the potential for the azide group in a molecule like this compound to react with a suitable internal dipolarophile, should one be present in the molecular structure.
Interactive Data Table: Reactivity of Functional Moieties
| Functional Moiety | Type of Reaction | Key Characteristics |
| Azide | Reduction | Forms primary amines. |
| 1,3-Dipolar Cycloaddition | Reacts with alkynes to form triazoles. wikipedia.orgyoutube.com | |
| Rearrangement | Acyl azides can undergo Curtius rearrangement. masterorganicchemistry.com | |
| 4-Nitrophenyl Ether | Nucleophilic Aromatic Substitution | Activated by the nitro group, susceptible to attack by nucleophiles. wikipedia.org |
| Leaving Group | The 4-nitrophenoxy group is a good leaving group. emerginginvestigators.orgwikipedia.org | |
| Cleavage | Can be cleaved photolytically or enzymatically. acs.orgnih.gov |
Formation of Triazolines and Subsequent Transformations
The 1,3-dipolar cycloaddition of azides with alkenes is a well-established method for the synthesis of Δ²-1,2,3-triazolines. In the case of this compound, the electron-deficient aryl azide is expected to react with electron-rich alkenes. This reaction typically proceeds via a concerted mechanism. rsc.org The product distribution between the two possible regioisomers, 1,4- and 1,5-disubstituted triazolines, is influenced by electronic factors. rsc.org
The stability of the resulting triazoline ring is highly dependent on the substituents. rsc.org Triazolines can be stable compounds, but they can also serve as intermediates that undergo further transformations. rsc.org One common transformation is the extrusion of dinitrogen (N₂) to form aziridines. This process can be influenced by the nature of both the azide and the alkene. Another potential transformation is the formation of imines through rearrangement and loss of dinitrogen. rsc.org For instance, the reaction of 2-nitrophenyl azide with certain alkenes has been shown to yield imines and anilines. rsc.org
The choice of alkene partner is crucial. While strained and electron-rich alkenes react readily with azides to form triazolines, unactivated olefins typically react slowly or not at all. rsc.org The use of enamines or enamides as activated alkene sources can lead to the exclusive synthesis of 1,5-triazoline regioisomers. rsc.org
Investigations into Reaction Intermediates
The mechanism of 1,3-dipolar cycloadditions, including the formation of triazolines from azides and alkenes, is generally considered to be a concerted process. However, depending on the specific reactants and conditions, the reaction can proceed through a stepwise mechanism involving a diradical or zwitterionic intermediate. scispace.com
Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in elucidating the transition states and intermediates of these reactions. nih.gov For the cycloaddition of aryl azides with allenes, DFT calculations have shown that the reaction follows a nonpolar one-step mechanism. nih.gov In some cases, short-lived intermediates like methylene-1,2,3-triazolines have been detected by techniques such as ¹H-NMR spectroscopy, providing evidence for the proposed reaction pathways. nih.gov
In the context of copper-catalyzed azide-alkyne cycloadditions (CuAAC), the reaction proceeds through a series of organometallic intermediates. The currently accepted mechanism involves the formation of a copper acetylide, which then reacts with the azide. The transition state is thought to involve two copper atoms, one bonded to the acetylide and the other activating the azide. wikipedia.org For ruthenium-catalyzed reactions (RuAAC), which typically yield the 1,5-regioisomer, a ruthenacycle intermediate is proposed, and the reaction does not proceed via a ruthenium acetylide. wikipedia.org
Investigations into the photochemical reactions of related compounds, such as 4-(2-nitrophenyl)-1,4-dihydropyridines, have revealed the formation of zwitterionic intermediates following intramolecular electron and proton transfer. acs.org While not directly studying this compound, these findings highlight the potential for complex intermediate formation in nitrophenyl-containing compounds under specific conditions.
Influence of Reaction Conditions on Reactivity and Selectivity
The outcome of reactions involving this compound, particularly its cycloaddition reactions, is highly dependent on the reaction conditions. Factors such as the solvent, temperature, pressure, and the presence or absence of a catalyst can significantly impact the reaction rate, yield, and regioselectivity.
Solvent Effects
The choice of solvent can have a profound effect on the rate and selectivity of 1,3-dipolar cycloadditions. For the reaction of β-carbonyl phosphonates with azides, polar aprotic solvents like DMSO have been shown to be more effective than DMF in enhancing the reaction efficacy, particularly in heterogeneous reactions. acs.orgnih.gov The increased solubility of the base (e.g., Cs₂CO₃) in DMSO facilitates the reaction. acs.orgnih.gov In some cases, the use of ionic liquids as solvents has been shown to improve both the reaction rate and regioselectivity of Huisgen cycloadditions. frontiersin.org
For ruthenium-catalyzed cycloadditions of aryl azides and alkynes, dimethylformamide (DMF) has been identified as a superior solvent compared to 1,4-dioxane, tetrahydrofuran, toluene, and dimethylsulfoxide. acs.org In the context of thermal azide-alkene cycloadditions, deep eutectic solvents (DES) have been explored as environmentally benign reaction media. rsc.org The reaction of aryl azides with arylacetylenes in hot water has been reported to give high yields of 1,4-disubstituted 1,2,3-triazoles. rsc.org
The following table summarizes the effect of different solvents on the yield of a representative cycloaddition reaction.
| Solvent | Yield (%) |
| DMSO | 95 |
| DMF | 73 |
| Acetonitrile (B52724) | Moderate |
| Toluene | Lower |
| Tetrahydrofuran | Lower |
Table 1: Effect of Solvent on the Yield of a Cycloaddition Reaction. acs.orgnih.gov
Temperature and Pressure Influences
Temperature is a critical parameter in the cycloaddition reactions of this compound. The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne often requires elevated temperatures to proceed at a reasonable rate. wikipedia.org For instance, a typical reaction might be carried out at around 98 °C for 18 hours. wikipedia.org
In some cases, increasing the reaction temperature can be beneficial. For the reaction of less reactive electron-rich aryl azides with β-carbonyl phosphonates, warming the reaction to 60 °C can improve the yield. acs.orgnih.gov However, for certain substrates, increasing the temperature can lead to the formation of byproducts and decomposition of the starting materials. For example, in the ruthenium-catalyzed cycloaddition of aryl azides, reactions at 65 °C and 110 °C under conventional heating resulted in lower isolated yields due to byproduct formation. acs.org Microwave irradiation has been used to shorten reaction times and improve yields in these catalytic systems. acs.org
While systematic studies on the effect of pressure on the reactivity of this compound are not widely available, pressure can influence the rates of cycloaddition reactions, particularly those with a negative activation volume.
Catalytic vs. Non-Catalytic Transformations
The 1,3-dipolar cycloaddition of azides with alkynes can be carried out under thermal conditions (non-catalytic) or with the aid of a catalyst.
Non-Catalytic Reactions: The thermal Huisgen cycloaddition typically requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers. wikipedia.org The lack of regioselectivity can be a significant drawback in synthetic applications.
Catalytic Reactions: The development of catalytic versions of the azide-alkyne cycloaddition has been a major advancement.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent example of "click chemistry." It is typically catalyzed by a copper(I) species and provides exclusively the 1,4-regioisomer of the 1,2,3-triazole product. The reaction is highly efficient and can be carried out under mild, often aqueous, conditions. nih.gov
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysis, often employing catalysts like [Cp*RuCl]₄, leads to the formation of the 1,5-regioisomer. wikipedia.orgacs.org This method is effective for aryl azides, although strongly electron-withdrawing groups on the azide, such as a 4-nitro group, can sometimes lead to catalyst deactivation or azide decomposition at elevated temperatures. acs.org
The following table provides a comparative overview of catalytic and non-catalytic cycloaddition reactions.
| Feature | Non-Catalytic (Thermal) | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Regioselectivity | Mixture of 1,4- and 1,5-isomers | Exclusively 1,4-isomer | Exclusively 1,5-isomer |
| Reaction Conditions | High temperature | Mild, often aqueous | Elevated temperature |
| Reaction Rate | Generally slow | Fast | Generally fast |
| Substrate Scope | Broad | Primarily terminal alkynes | Terminal and internal alkynes |
Table 2: Comparison of Catalytic and Non-Catalytic Azide-Alkyne Cycloadditions. wikipedia.orgacs.orgnih.gov
Applications in Advanced Organic Synthesis and Building Block Chemistry
Utilization in Click Chemistry for Conjugation and Ligation
The presence of an azide (B81097) group in 4-Nitrophenyl 2-azidoethyl ether theoretically positions it as a candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are cornerstone reactions of click chemistry. These reactions are widely employed for bioconjugation, labeling, and materials science. However, specific documented applications of this compound itself in these areas are not extensively reported in the current scientific literature. The following subsections discuss the general potential for this compound in click chemistry, based on the reactivity of its functional groups.
In principle, the azide group of this compound could be used to attach the 4-nitrophenyl moiety to alkyne-modified biomolecules, such as proteins or other biological macromolecules. This would result in the formation of a stable triazole linkage. The 4-nitrophenyl group can serve as a useful chromophore for detection or as a leaving group in subsequent reactions.
While direct evidence for the use of this compound is scarce, a related compound, 4-nitrophenyl 2-azido-2-deoxy-1,5-dithio-β-D-arabinopyranoside, has been synthesized and shown to possess antithrombotic activity. nih.gov This highlights the potential for creating biologically active molecules by incorporating the 4-nitrophenyl azidoethyl structural motif into larger scaffolds, such as carbohydrates.
The azide functionality of this compound could theoretically be used to functionalize polymers. For instance, polymers bearing alkyne groups could be modified by "clicking" on this molecule, thereby introducing the 4-nitrophenyl ether group onto the polymer backbone. This could alter the physical or chemical properties of the polymer or provide a handle for further modification.
The labeling of nucleic acids with azides is a common strategy for their subsequent modification using click chemistry. While there are established methods for introducing azide groups into DNA and RNA, the specific use of this compound for this purpose is not well-documented.
Role as a Building Block for Complex Molecular Architectures
The most significant and well-documented application of a derivative of this compound is as a building block in the synthesis of complex organic molecules, particularly those containing a urea (B33335) functional group.
A fast and facile, microwave-assisted, one-pot synthesis has been developed for a series of 4-nitrophenyl 2-azidoethylcarbamate derivatives. nih.gov These compounds serve as activated urea building blocks. The synthesis starts from N-Fmoc-protected α-amino acids, which are converted to their corresponding 2-aminoethyl mesylates. These intermediates are then directly transformed into the 4-nitrophenyl 2-azidoethylcarbamate derivatives. nih.gov
The synthesis of this compound itself can be achieved by reacting 4-nitro 2-chloroethyl ether with lithium azide in dimethylformamide (DMF) at 60°C, yielding the product in 97% yield. prepchem.com
| Starting Material | Reagents | Product | Yield | Reference |
| N-Fmoc-protected α-amino acids | 1. Mesyl-Cl, Et3N; 2. NaN3; 3. 4-nitrophenyl chloroformate | 4-nitrophenyl 2-azidoethylcarbamate derivatives | Not specified | nih.gov |
| 4-nitro 2-chloroethyl ether | Lithium azide, DMF | This compound | 97% | prepchem.com |
| 4-nitrophenyl 2-azidoethylcarbamate derivatives | Mitoxantrone | Urea moiety-containing mitoxantrone-amino acid conjugates | 75-92% | nih.gov |
| 4-nitrophenyl 2-azidoethylcarbamate derivatives | Various amines | Urea compound library (30 members) | 38-70% | nih.gov |
Assembly of Small Molecule Libraries and Combinatorial Synthesis
The structural attributes of this compound make it a valuable component in the assembly of small molecule libraries and combinatorial synthesis. Its azide functionality serves as a versatile handle for various ligation chemistries, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are prevalent scaffolds in medicinal chemistry due to their favorable biological properties and metabolic stability.
In a notable application, a related series of compounds, 4-nitrophenyl 2-azidoethylcarbamate derivatives, were developed as activated urea building blocks. nih.gov These were synthesized from N-Fmoc-protected α-amino acids and subsequently used in the parallel solution-phase synthesis of a 30-member urea compound library. nih.gov This approach highlights the potential of incorporating the azidoethyl ether moiety into diverse molecular frameworks to rapidly generate libraries of compounds for screening and lead optimization. The yields for the synthesis of the urea compound library ranged from 38-70% over two steps. nih.gov
The nitrophenyl group, on the other hand, can act as a latent amine. Its reduction to an aniline (B41778) derivative provides a secondary point of diversification, enabling further reactions such as amide bond formation, sulfonylation, or participation in various cross-coupling reactions. This dual functionality allows for a combinatorial approach where a core structure containing the this compound moiety can be elaborated at two distinct points, leading to a significant increase in molecular diversity from a single precursor.
Precursor for Heterocyclic Compound Synthesis
The inherent reactivity of both the azide and nitrophenyl groups within this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The azide group is a well-established precursor for nitrogen-containing heterocycles. For instance, through intramolecular cyclization reactions, often promoted by thermal or photochemical conditions, the azide can participate in the formation of aziridines, azirines, or, upon loss of dinitrogen, highly reactive nitrenes which can undergo C-H insertion or cycloaddition reactions to form various heterocyclic rings.
Furthermore, the reduction of the nitro group to an amine opens up a plethora of possibilities for heterocyclic synthesis. The resulting amino group can be a key nucleophile in condensation reactions with carbonyl compounds to form imines, which can then undergo further cyclization to produce heterocycles like quinolines or benzodiazepines, depending on the reaction partners. For example, chalcones derived from nitrophenyl compounds have been used to synthesize isoxazoles, pyrazolines, and pyrimidines. researchgate.net The cyclocondensation of nitrophenyl-substituted cyclohexanones with cyanothioacetamide has been shown to yield tetrahydroisoquinoline derivatives. nih.govresearchgate.net
The combination of the azide and the nitro-derived amine within the same molecule allows for sequential or one-pot multi-component reactions to construct complex heterocyclic systems. This strategy is particularly powerful in diversity-oriented synthesis, where complex and diverse molecular architectures are sought.
Generation of Dendrimers and Supramolecular Assemblies
The unique chemical properties of this compound also lend themselves to the construction of highly ordered and complex macromolecular architectures such as dendrimers and supramolecular assemblies. Dendrimers, with their well-defined, branched structures, often rely on iterative reaction sequences for their growth. mdpi.comnih.gov The azide functionality of this compound can be utilized in a convergent or divergent dendrimer synthesis strategy via click chemistry. mdpi.com For instance, a core molecule functionalized with terminal alkynes can react with an excess of this compound to form the first generation. The nitro groups on the periphery can then be reduced to amines, which can be further functionalized with molecules containing multiple alkyne groups, setting the stage for the next generation of "click" reactions.
In the realm of supramolecular chemistry, the nitrophenyl group can participate in the formation of well-ordered assemblies through non-covalent interactions. nih.govnih.gov The electron-deficient nature of the nitrophenyl ring makes it an excellent candidate for forming charge-transfer complexes with electron-rich aromatic systems. These interactions, along with hydrogen bonding possibilities involving the ether oxygen and potentially the reduced nitro group, can drive the self-assembly of molecules into larger, ordered structures like stacked layers, helical chains, or crossed ribbons. nih.gov The ability to trigger changes in these assemblies through the chemical modification of the azide or nitro groups (e.g., reduction of the nitro group to an amine) makes this building block particularly interesting for the development of responsive supramolecular materials.
Derivatization Strategies for Expanding Synthetic Utility
Functional Group Interconversions of the Azide and Nitrophenyl Moieties
The synthetic versatility of this compound is significantly enhanced by the ability to selectively transform its two key functional groups. prepchem.com The azide and nitrophenyl moieties can be considered as masked functionalities, which can be unveiled under specific reaction conditions.
The azide group is readily converted to a primary amine through various reduction methods, such as catalytic hydrogenation (e.g., using Pd/C and H₂), Staudinger reduction (using triphenylphosphine (B44618) followed by hydrolysis), or with reducing agents like lithium aluminum hydride. This transformation is crucial for introducing a nucleophilic primary amine, which can then participate in a wide range of reactions, including acylation, alkylation, and the formation of Schiff bases.
Conversely, the nitrophenyl group is a well-established precursor to an aniline derivative. The nitro group can be selectively reduced to a primary amino group under conditions that leave the azide group intact. Common reagents for this transformation include tin(II) chloride in hydrochloric acid, iron powder in acetic acid, or catalytic hydrogenation under carefully controlled conditions. This selective reduction provides an orthogonal handle for further functionalization. For example, the newly formed aniline can undergo diazotization followed by Sandmeyer reactions to introduce a variety of substituents on the aromatic ring, or it can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
The ability to perform these functional group interconversions selectively provides chemists with a powerful tool to control the reactivity and build molecular complexity in a stepwise and predictable manner.
Post-Synthetic Modification Approaches
Post-synthetic modification (PSM) is a powerful strategy for diversifying the functionality of a pre-assembled molecular scaffold or material. rsc.orgnih.gov this compound is an excellent substrate for PSM, as its two reactive handles can be addressed after the initial construction of a larger molecule or material.
For example, in the context of metal-organic frameworks (MOFs), a linker incorporating the this compound moiety could be used to construct the framework. kit.edu After the MOF is assembled, the exposed azide groups within the pores can be modified using click chemistry to introduce new functional groups, such as catalytic sites, fluorescent probes, or recognition elements for sensing applications. kit.edu This approach allows for the installation of functionalities that might not be stable to the conditions used for the initial MOF synthesis.
Similarly, the nitrophenyl group can be modified post-synthetically. After the construction of a polymer or a large discrete molecule, the nitro groups can be reduced to anilines. These anilines can then be derivatized to alter the properties of the material, for instance, by attaching charged groups to modify solubility or by introducing cross-linking agents to enhance mechanical properties. The ability to perform these modifications on a pre-existing structure is a key advantage in materials science and drug discovery, enabling the fine-tuning of properties without having to re-synthesize the entire structure from scratch.
Orthogonal Protecting Group Strategies in Synthesis
In complex multi-step organic synthesis, the concept of orthogonal protection is paramount. bham.ac.ukwikipedia.org This strategy allows for the selective removal of one protecting group in the presence of others, enabling the sequential modification of different functional groups within a molecule. bham.ac.ukuchicago.edu The this compound moiety can be viewed as containing two functional groups that are part of an orthogonal set.
The azide group is stable to a wide range of chemical conditions but can be selectively reduced to an amine, for example, by a Staudinger reaction, which typically does not affect a nitro group. Conversely, the nitro group can be selectively reduced to an amine using reagents like SnCl₂/HCl, which are generally compatible with azides.
Based on a comprehensive review of available scientific literature, there is no specific information detailing the application of the chemical compound This compound in radiolabeling and Positron Emission Tomography (PET) tracer synthesis.
Therefore, the requested section "4.4. Applications in Radiolabeling and Positron Emission Tomography (PET) Tracer Synthesis," including any associated data tables or detailed research findings, cannot be generated due to the absence of foundational scientific data on this topic.
Theoretical and Spectroscopic Studies of 4 Nitrophenyl 2 Azidoethyl Ether Systems
Computational Chemistry and Quantum Mechanical Investigations
Computational chemistry and quantum mechanical methods provide significant insights into the behavior of molecules like 4-nitrophenyl 2-azidoethyl ether. These approaches allow for the detailed examination of electronic structures, reaction pathways, and molecular dynamics, offering a deeper understanding of their properties and reactivity. cuny.edu
Electronic Structure Analysis (HOMO-LUMO Energy Gaps) of Related Nitroaryl Compounds
The electronic properties of nitroaryl compounds, such as this compound, are crucial in determining their reactivity. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. This gap is a critical parameter that influences the molecule's stability and its propensity to engage in chemical reactions. nih.govschrodinger.com A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov
In related nitroaromatic compounds, the presence of the electron-withdrawing nitro group significantly affects the electronic distribution and the energies of the frontier molecular orbitals. researchgate.net For instance, in 4-nitrophenol (B140041), a compound with a similar nitrophenyl moiety, the HOMO-LUMO energy gap has been calculated to be 3.76 eV using Density Functional Theory (DFT) at the B3LYP/6-311+G level of theory. researchgate.net The HOMO is typically localized over the phenyl ether part, while the LUMO is concentrated around the nitro group, indicating that the nitro group acts as the primary electron-accepting site. researchgate.netrhhz.net
Theoretical studies on various nitrophenyl derivatives have shown that the position of the nitro group and other substituents can tune the HOMO-LUMO gap. rhhz.net For example, ortho-substitution in nitrophenyl fulleropyrrolidines has been shown to raise the LUMO energy level more effectively than meta or para substitution, a phenomenon attributed to through-space orbital interactions. rhhz.net This ability to modify the electronic structure is vital for designing molecules with specific reactivity for applications like cycloaddition reactions.
Calculated HOMO-LUMO Energy Gaps for Related Nitroaryl Compounds
| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| 4-Nitrophenol | DFT/B3LYP/6-311+G | - | - | 3.76 researchgate.net |
| p-Nitrophenyl fulleropyrrolidine | PBEPBE/6-311G(d,p) | -5.68 | -4.13 | 1.55 rhhz.net |
| m-Nitrophenyl fulleropyrrolidine | PBEPBE/6-311G(d,p) | -5.61 | -4.11 | 1.50 rhhz.net |
| o-Nitrophenyl fulleropyrrolidine | PBEPBE/6-311G(d,p) | -5.50 | -4.00 | 1.50 rhhz.net |
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving azides. For this compound, a primary reaction of interest is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, with alkynes to form triazoles. organic-chemistry.org
Quantum chemical methods, such as Density Functional Theory (DFT), are employed to model the reaction pathways and identify the transition states. acs.orgresearchgate.net These calculations can determine the activation energies and reaction thermodynamics, providing insights into the feasibility and regioselectivity of the reaction. For example, in the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), DFT calculations have shown that the reaction proceeds via an oxidative coupling mechanism, with the reductive elimination step being rate-determining. organic-chemistry.org Similarly, for the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC), computational studies have detailed a stepwise mechanism. researchgate.net
In the case of related nitroaryl azides, computational studies have investigated their thermal decomposition. For 2-nitrophenyl azide (B81097), quantum chemical calculations up to the CCSD(T)/6-311G(2d,p) level have shown that thermolysis proceeds through a one-step mechanism to yield benzofuroxan (B160326) and nitrogen, with the calculated activation barriers in excellent agreement with experimental data. acs.org This neighboring-group assistance from the ortho-nitro group bypasses the formation of discrete nitrene intermediates. acs.org While this compound lacks this ortho-nitro group, understanding the influence of the para-nitro group on the azide's reactivity through computational modeling is crucial. DFT calculations on various substituted phenyl azides have shown that electron-withdrawing groups, like the nitro group, can influence the activation barriers for reactions. dntb.gov.ua
Calculated Activation Energies for Related Azide Reactions
| Reaction | Computational Method | Activation Energy (kcal/mol) |
|---|---|---|
| Phenyl azide + Acetylene (uncatalyzed) | DFT (B3LYP) | 16.2 researchgate.net |
| Phenyl azide + Cyclooctyne (B158145) (strain-promoted) | DFT (B3LYP) | 8.0 researchgate.net |
| 2-Nitrophenyl azide pyrolysis | CCSD(T)/6-311G(2d,p) | ~22-23 acs.org |
| Ru-catalyzed azide-alkyne cycloaddition (reductive elimination) | DFT | 13.4 nih.gov |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are important for its reactivity and interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and dynamic behavior of molecules. nih.govmdpi.com
For flexible molecules like this compound, which contains a rotatable ether linkage and an azidoethyl chain, multiple low-energy conformations can exist. Computational methods can identify these stable conformers and the energy barriers between them. The conformation of the molecule can influence its accessibility for reaction.
Molecular dynamics simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the atomic positions and velocities over time, offering insights into conformational changes, solvent effects, and interactions with other molecules. mdpi.comyoutube.com The accuracy of MD simulations relies heavily on the quality of the force field parameters used to describe the interactions between atoms. researchgate.net For the azido (B1232118) group, specific parameterization is necessary to accurately model its behavior in simulations. researchgate.net Such simulations can be particularly useful in understanding how this compound might interact with a binding site in a biological system or approach a reactant molecule in solution. nih.gov
Spectroscopic Characterization of Reaction Progress and Intermediates
Spectroscopic techniques are indispensable for monitoring chemical reactions in real-time and for detecting and characterizing transient intermediates.
Real-time Monitoring of Azide Reactivity
The reactivity of the azide group in this compound, particularly in cycloaddition reactions, can be monitored in real-time using various spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, has been successfully employed for the in operando monitoring of azide-alkyne cycloadditions. nih.gov Techniques like Signal Amplification By Reversible Exchange (SABRE) can enhance the NMR signals of reactants and products, allowing for the study of reaction mechanisms and kinetics even at low concentrations. nih.govresearchgate.net This method has been used to observe the decrease in reactant signals and the corresponding increase in product signals during copper-catalyzed click reactions. nih.gov
Infrared (IR) spectroscopy is another powerful tool for monitoring azide reactions. The azide group has a strong, characteristic asymmetric stretching vibration that appears in a relatively uncongested region of the IR spectrum (around 2100 cm⁻¹). The disappearance of this azide peak can be quantitatively tracked over time to determine the reaction kinetics.
Detection of Intermediates in Cycloaddition Reactions
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne can proceed through a concerted or stepwise mechanism. While the concerted mechanism has no discrete intermediates, stepwise pathways, particularly in catalyzed reactions, involve the formation of transient species. organic-chemistry.org Spectroscopic methods can be employed to detect and characterize these intermediates.
In the context of copper-catalyzed azide-alkyne cycloadditions (CuAAC), various copper-containing intermediates have been proposed and, in some cases, observed. These can include copper-acetylide complexes and copper-triazolide species. kaust.edu.sa Low-temperature spectroscopic techniques or time-resolved spectroscopy can be used to trap and characterize these short-lived intermediates. acs.org For example, the photochemistry of related nitrophenyl azides has been studied, leading to the detection and characterization of reactive intermediates. acs.org
While direct spectroscopic detection of intermediates in the reaction of this compound may be challenging, studies on analogous systems provide a framework for such investigations. The combination of real-time monitoring and computational modeling offers a powerful approach to fully elucidate the reaction mechanism, including the role of any transient species. cuny.edunih.gov
Spectroscopic Signatures of Nitrophenyl Ether Cleavage
The cleavage of the ether linkage in this compound is a critical event in its application as a chemical probe or linker. This process results in the formation of two distinct molecules: 4-nitrophenol (or its conjugate base, 4-nitrophenolate (B89219), depending on the pH) and 2-azidoethanol (B47996). The progress of this cleavage reaction can be effectively monitored in real-time using various spectroscopic techniques, each providing a unique signature corresponding to the disappearance of the reactant and the appearance of the products.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a powerful tool for monitoring the cleavage of 4-nitrophenyl ethers due to the distinct spectral shift that occurs upon the liberation of the 4-nitrophenolate ion. researchgate.netresearchgate.net The parent compound, this compound, exhibits an absorption profile similar to other 4-nitrophenyl ethers. However, the key spectroscopic event is the formation of the 4-nitrophenolate anion as the leaving group.
In aqueous solutions, 4-nitrophenol exists in equilibrium with its corresponding phenolate (B1203915) ion. rsc.org The neutral 4-nitrophenol molecule typically shows a maximum absorbance (λ_max) around 317-320 nm. researchgate.netresearchgate.net Upon ether cleavage, particularly in neutral or alkaline conditions, the highly colored 4-nitrophenolate ion is released. This ion has an extended π-conjugated system, resulting in a significant bathochromic (red) shift of its major absorption band to approximately 400 nm. researchgate.netresearchgate.net The increase in absorbance at 400 nm is directly proportional to the concentration of the released 4-nitrophenolate, allowing for a quantitative assessment of the ether cleavage kinetics. researchgate.net This distinct color change from colorless or pale yellow to a bright yellow is a hallmark of the reaction's progress. researchgate.net
Table 1: UV-Visible Absorption Maxima for Key Species
| Compound | λ_max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent/Conditions |
|---|---|---|---|
| 4-Nitrophenol | ~317 | Data not available | Neutral/Acidic aqueous solution |
Note: Molar absorptivity values can vary based on solvent and pH.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy offers another avenue for tracking the cleavage reaction by monitoring the characteristic vibrational frequencies of specific functional groups in the reactant and products. The most prominent and useful probe within the this compound molecule is the azide (N₃) group.
The azide functional group exhibits a strong and sharp absorption band in a relatively "silent" region of the infrared spectrum, typically between 2100 cm⁻¹ and 2160 cm⁻¹. nih.govtuhh.de This peak is an excellent signature for the azido-containing fragment of the molecule. While the cleavage of the ether bond itself does not directly alter the azide group, monitoring this peak is crucial for confirming the fate of the 2-azidoethanol fragment. For instance, if the cleavage is followed by a reduction of the azide to an amine, the disappearance of the ~2100 cm⁻¹ peak and the appearance of N-H stretching bands (typically 3300-3500 cm⁻¹) would be observed.
Furthermore, the formation of 4-nitrophenol as a product introduces a new, broad absorption band characteristic of the hydroxyl (-OH) group stretch, typically found in the 3200-3600 cm⁻¹ region. The disappearance of the aryl-alkyl ether C-O-C stretching bands (around 1240 cm⁻¹ for asymmetric and 1040 cm⁻¹ for symmetric) and the appearance of the phenolic C-O and O-H bands provide further evidence of the reaction's completion.
Table 2: Key Infrared Absorption Frequencies
| Functional Group | Molecule | Wavenumber (cm⁻¹) | Description |
|---|---|---|---|
| Azide (N₃) Stretch | This compound / 2-Azidoethanol | ~2100 - 2160 | Strong, sharp |
| Aryl-Alkyl Ether (C-O-C) | This compound | ~1240 (asymmetric), ~1040 (symmetric) | Moderate to strong |
| Phenolic O-H Stretch | 4-Nitrophenol | ~3200 - 3600 | Broad |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecule and can be used to unequivocally confirm the cleavage of the ether bond by observing changes in the chemical environment of specific protons (¹H NMR) and carbons (¹³C NMR).
¹H NMR: Upon cleavage, the most significant changes are expected for the protons on the aromatic ring and the methylene (B1212753) (-CH₂-) groups of the ethyl chain.
Aromatic Protons: The protons on the 4-nitrophenyl ring in the ether will experience a change in their chemical shifts upon conversion to 4-nitrophenol. The electron-donating character of the hydroxyl group in the product, compared to the ether linkage, will cause a slight upfield shift of the aromatic protons.
Methylene Protons: The most dramatic shift will be observed for the methylene protons adjacent to the ether oxygen (O-CH₂). In the starting ether, these protons are deshielded by the electronegative oxygen and typically appear at a chemical shift (δ) around 4.0-4.5 ppm. Upon cleavage and formation of 2-azidoethanol, these protons become part of a primary alcohol and their signal shifts significantly upfield to approximately 3.5-3.8 ppm. The adjacent methylene group (-CH₂-N₃) would also experience a minor upfield shift.
¹³C NMR: Similar to ¹H NMR, the carbon signals will also shift upon cleavage.
Aromatic Carbons: The ipso-carbon (the carbon directly attached to the ether oxygen) will show a significant change in its chemical shift.
Aliphatic Carbons: The carbon of the O-CH₂ group will experience a notable upfield shift as it moves from an ether environment to an alcohol environment.
Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for Cleavage Monitoring
| Proton(s) | In 4-Nitrophenyl Ether Moiety | In Cleavage Product |
|---|---|---|
| Aromatic (ortho to NO₂) | ~8.2 | ~8.1 |
| Aromatic (ortho to O-R) | ~7.0 | ~6.9 |
| Methylene (-O-CH₂ -) | ~4.3 | ~3.7 (in 2-Azidoethanol) |
Note: Values are approximate and can vary based on solvent and instrument.
Future Research Directions and Emerging Applications
Development of Novel Catalytic Systems for Transformations
The presence of two distinct and reactive functional groups, the azide (B81097) and the nitro group, in 4-Nitrophenyl 2-azidoethyl ether presents a significant opportunity for the development of highly selective catalytic systems. Future research will likely focus on catalysts that can chemoselectively transform one group while leaving the other intact, a key challenge in complex organic synthesis.
One major research avenue is the selective reduction of the nitro group to an aniline (B41778). This transformation is of fundamental importance as it would convert the molecule into a valuable bifunctional monomer, 4-Aminophenyl 2-azidoethyl ether, with both an amine for polymerization or derivatization and an azide for click chemistry. Research into chemoselective reduction catalysts, such as those based on iron oxide nanoparticles or nanocrystalline magnesium oxide-stabilized palladium(0), could be adapted for this purpose. acs.orgresearchgate.net The challenge lies in achieving high selectivity without reducing the azide moiety, which is also susceptible to reduction by some catalytic systems. acs.orgyoutube.com For instance, while hydrazine-mediated reduction catalyzed by iron oxide nanocrystals can reduce both nitroarenes and azides, fine-tuning the reaction conditions or the catalyst support could achieve the desired selectivity. acs.org The development of catalysts for the selective reduction of nitro compounds in the presence of other reducible groups is an active area of research. nih.govresearchgate.net
Conversely, catalytic systems that activate the azide group for cycloaddition reactions while preserving the nitro group are equally important. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime candidate, though the potential for the nitro group to interfere with the catalyst or the reaction conditions needs to be systematically investigated. wikipedia.orgacs.org The development of heterogeneous copper-based single-atom catalysts could offer enhanced selectivity and recyclability for such transformations. acs.org Furthermore, ruthenium-catalyzed cycloadditions (RuAAC) offer an alternative regioselectivity (1,5-triazoles) and may exhibit different functional group tolerance, providing another fertile ground for research. wikipedia.org
| Catalyst System | Target Transformation | Potential Advantages | Research Challenges |
| Iron Oxide Nanocrystals | Selective Nitro Reduction | Inexpensive, magnetic (recyclable) | Achieving selectivity over azide reduction. acs.org |
| Pd/MgO Nanocrystals | Selective Nitro Reduction | High efficiency, mild conditions | Catalyst poisoning, selectivity. researchgate.net |
| Copper(I) Complexes | Azide-Alkyne Cycloaddition | High yield, robust reaction ("click") | Potential interference from nitro group. wikipedia.orgacs.org |
| Ruthenium Complexes | Azide-Alkyne Cycloaddition | Alternative regioselectivity (1,5-isomers) | Catalyst cost and sensitivity. wikipedia.org |
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis and derivatization of this compound are well-suited for adaptation to continuous flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including improved safety, better process control, higher reproducibility, and the potential for rapid reaction optimization and library synthesis. acs.orgrsc.org
Future research will likely involve developing a robust flow synthesis protocol for this compound itself, potentially starting from 4-nitrophenol (B140041) and a 2-azidoethyl halide or tosylate. Flow chemistry is particularly advantageous for handling potentially hazardous reagents like azides, minimizing the volume of reactive intermediates at any given time. rsc.org Subsequently, this flow process could be coupled directly to further transformations. For example, a continuous flow reactor could be used for the synthesis of the ether, followed immediately by an in-line catalytic reduction of the nitro group or a click reaction with an alkyne. acs.orgrsc.org Such integrated, multi-step flow syntheses avoid the isolation of intermediates, saving time and resources. acs.org
Automated synthesis platforms, which can perform numerous reactions in parallel, could leverage this compound as a versatile building block for creating libraries of more complex molecules. mdpi.com By reacting the azide "handle" with a diverse set of alkynes via CuAAC, a large array of triazole-containing compounds with a nitrophenyl group could be rapidly generated. These libraries would be invaluable for screening in drug discovery and materials science. The subsequent selective reduction of the nitro group could then be used to introduce another point of diversity.
| Technology | Application to this compound | Key Benefits |
| Continuous Flow Chemistry | Synthesis of the core molecule and subsequent reactions | Enhanced safety (especially with azides), improved heat/mass transfer, scalability. acs.orgrsc.orgscispace.com |
| Automated Synthesis | Parallel synthesis of compound libraries | High-throughput screening, rapid lead discovery, combinatorial chemistry. mdpi.com |
| Integrated Flow Systems | Multi-step synthesis without intermediate isolation | Increased efficiency, reduced waste, process intensification. acs.org |
Exploration in Advanced Materials Science and Polymer Chemistry
The bifunctional character of this compound makes it a highly promising candidate for the synthesis of novel polymers and advanced functional materials. chemimpex.com The azide group serves as a powerful handle for "clicking" the molecule onto polymer backbones or for using it as a monomer in step-growth polymerizations via azide-alkyne cycloadditions. wikipedia.orggoogle.com
One area of future research is the use of this compound as a functional monomer or grafting agent. It can be reacted with alkyne-functionalized polymers to introduce the nitrophenyl group onto a pre-existing scaffold. This could be used to modify the properties of commodity polymers, enhancing thermal stability or altering surface characteristics. chemimpex.com Alternatively, copolymerization of a di-alkyne monomer with this compound (following reduction of the nitro group to an amine and subsequent diazotization to a new azide, or by introducing another reactive group) could lead to the creation of novel polymers where the nitrophenyl and triazole moieties are integral parts of the polymer backbone.
The nitrophenyl group itself offers several avenues for creating functional materials. It can be used to tune the electronic and optical properties of materials. Furthermore, the nitro group can be chemically reduced to an amine after polymerization, providing a reactive site for post-polymerization modification. This would allow for the attachment of other functional molecules, such as dyes, crosslinkers, or bioactive compounds, leading to the development of smart materials, sensors, or specialty coatings. chemimpex.com
| Application Area | Proposed Role of this compound | Resulting Material/Property |
| Polymer Modification | Grafting onto alkyne-containing polymers via its azide group | Polymers with enhanced thermal stability or modified surface properties. chemimpex.com |
| Novel Polymer Synthesis | Monomer in azide-alkyne "click" polymerization | Creation of 1,2,3-triazole-containing polymers with integrated nitrophenyl units. wikipedia.orgnih.gov |
| Functional Coatings | Incorporation into coating formulations | Development of specialty coatings with tunable electronic properties or reactive surfaces. chemimpex.com |
| Post-Polymerization Modification | The nitro group is reduced to an amine after polymerization | Provides a handle for attaching other functional moieties, creating smart materials. |
Expansion of Bioorthogonal Chemistry Applications
Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, is a field where this compound could find significant future applications. mdpi.comnih.gov The azide group is a well-established bioorthogonal handle, primarily used in the Staudinger ligation and the strain-promoted azide-alkyne cycloaddition (SPAAC) to label biomolecules in live cells. nih.govnih.gov
Future research could explore the use of this compound as a cleavable linker in bioorthogonal applications. The molecule could be attached to a biomolecule of interest (e.g., a protein or a drug) via its azide group. The nitrophenyl ether linkage is known to be cleavable under specific conditions, such as photolysis or chemical reduction. nih.govacs.org For example, a drug could be attached to a targeting antibody via this linker. After the antibody binds to its target cell, the drug could be released by applying an external trigger (e.g., light) or by exploiting the reducing environment of certain cellular compartments. This "click-to-release" strategy is a major focus in the development of next-generation antibody-drug conjugates and targeted therapies. nih.govresearchgate.net
The development of tetrazine-triggered cleavage of ethers provides a precedent for this type of application. nih.govfigshare.com Researchers could design systems where the cleavage of the 4-nitrophenyl ether bond is triggered by a specific bioorthogonal reaction, adding another layer of control. The cleavage would release the 2-azidoethanol (B47996) and the 4-nitrophenol, the latter of which could potentially serve as a reporter group for monitoring the release event.
| Bioorthogonal Strategy | Role of this compound | Potential Application |
| Bio-conjugation | Azide handle for SPAAC or CuAAC reactions | Labeling of proteins, glycans, or other biomolecules in vitro and in vivo. mdpi.comnih.gov |
| Cleavable Linker | Nitrophenyl ether linkage susceptible to cleavage | Controlled release of drugs or imaging agents at a target site. nih.govacs.org |
| "Click-to-Release" Systems | Combination of azide for attachment and a triggerable ether bond | Advanced prodrug strategies with spatial and temporal control of activation. researchgate.net |
Design of Next-Generation Molecular Probes and Tools
The combination of a reactive azide handle and a reporter-like nitrophenyl group makes this compound an attractive scaffold for the design of novel molecular probes and chemical biology tools. sigmaaldrich.com
The azide allows for the straightforward attachment of this molecule to a wide variety of targeting ligands (e.g., peptides, small molecules, or oligonucleotides) using click chemistry. lumiprobe.comnih.gov This modularity enables the rapid synthesis of probes designed to interact with specific biological targets.
The 4-nitrophenyl group can function as a "pro-fluorophore" or a chromogenic reporter. While 4-nitrophenyl ether itself is not fluorescent, its reduction to the corresponding 4-aminophenyl ether can generate a fluorescent compound. This transformation could be designed to occur in response to a specific biological activity, such as the action of a nitroreductase enzyme, which is often overexpressed in hypoxic tumor environments. A probe built on this scaffold could therefore become fluorescent upon reaching a hypoxic cancer cell, enabling targeted imaging.
Furthermore, the cleavage of the 4-nitrophenyl ether bond, releasing 4-nitrophenol, can be monitored spectrophotometrically. A probe could be designed where this cleavage is triggered by an enzymatic reaction or a specific chemical stimulus. This would form the basis of a diagnostic assay where the amount of released 4-nitrophenol correlates with the activity of the target. nih.govresearchgate.netrsc.org This principle is widely used in assays like ELISA, and incorporating it into a probe with a bioorthogonal handle would greatly expand its utility.
| Probe Type | Design Principle | Mode of Action |
| Hypoxia-activated Probe | Azide for targeting; nitro group as a hypoxia-sensitive trigger | Becomes fluorescent upon reduction of the nitro group in a low-oxygen environment (e.g., tumors). |
| Enzyme-activated Probe | Azide for targeting; ether linkage as an enzyme-cleavable bond | Releases chromogenic 4-nitrophenol upon cleavage by a specific enzyme, allowing for activity measurement. |
| Modular Chemical Tool | Azide serves as a universal "click" handle | Rapid synthesis of various probes by attaching different targeting molecules to the azide. sigmaaldrich.comnih.gov |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-nitrophenyl 2-azidoethyl ether, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves nucleophilic substitution between 2-azidoethanol and 4-nitrophenyl halides (e.g., 4-nitrophenyl bromide). Key parameters include:
- Temperature : Reactions at 60–80°C in anhydrous THF or DMF improve nucleophilicity .
- Catalysts : Use of K₂CO₃ or NaH as bases to deprotonate the azido alcohol intermediate .
- Purification : Column chromatography with ethyl acetate/petroleum ether (1:10 ratio) achieves >85% purity, confirmed by TLC .
Q. How can researchers safely handle this compound given its reactivity and toxicity?
- Safety Protocol :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles are mandatory due to skin/eye irritation risks (GHS Category 2A) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of azide decomposition products (e.g., HN₃) .
- Storage : Store at –20°C in amber vials to prevent photodegradation and thermal instability .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and azidoethyl chain protons (δ 3.6–4.2 ppm) .
- IR Spectroscopy : Confirm azide (–N₃) stretch at ~2100 cm⁻¹ and nitro (–NO₂) absorption at 1520 cm⁻¹ .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–O–C ether linkage at ~120°) for structural validation .
Advanced Research Questions
Q. How does this compound participate in click chemistry applications, and what are its limitations?
- Mechanistic Insight : The azide group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked conjugates. Key considerations:
- Reactivity : Steric hindrance from the nitrophenyl group may reduce reaction rates; optimize with TBTA ligand to enhance Cu(I) stability .
- Side Reactions : Competing nitro group reduction under catalytic conditions requires inert atmospheres (N₂/Ar) .
Q. What are the decomposition pathways of this compound under thermal or photolytic stress?
- Stability Analysis :
- Thermal Degradation : Above 100°C, azide decomposition releases N₂ gas, forming imine byproducts (detected via GC-MS) .
- Photolysis : UV exposure (254 nm) cleaves the ether bond, generating 4-nitrophenol (λmax = 400 nm in basic media) and azidoethyl fragments .
Q. How can researchers resolve contradictions in reported yields for nitrophenyl ether derivatives?
- Troubleshooting Framework :
- Purity of Reagents : Trace moisture in 2-azidoethanol reduces yields; pre-dry with molecular sieves .
- Reaction Monitoring : Use in-situ FTIR to track azide consumption and optimize reaction time .
- Byproduct Identification : LC-MS can detect nitro reduction byproducts (e.g., aminophenyl derivatives) under reductive conditions .
Q. What role does this compound play in designing stimuli-responsive materials?
- Functional Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
